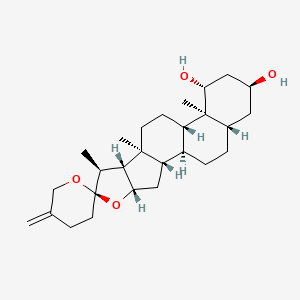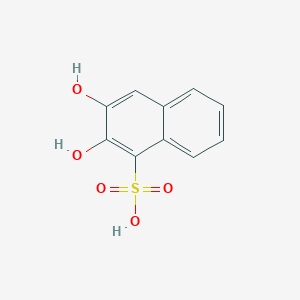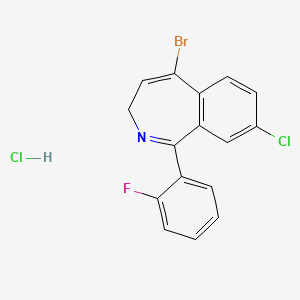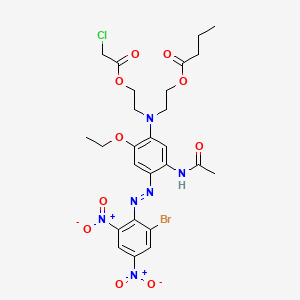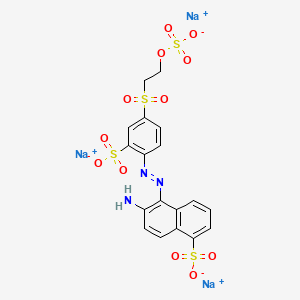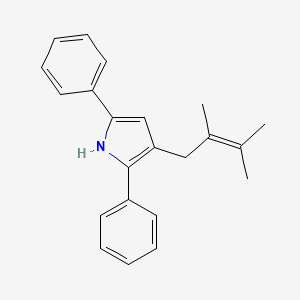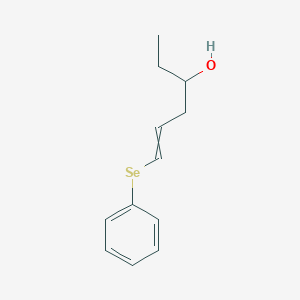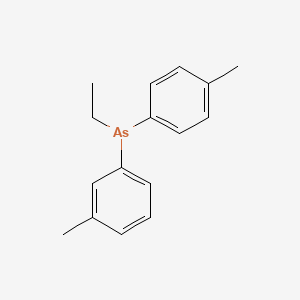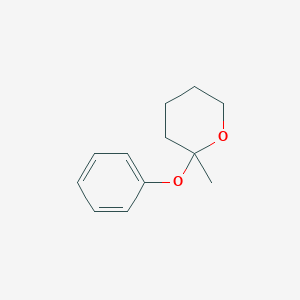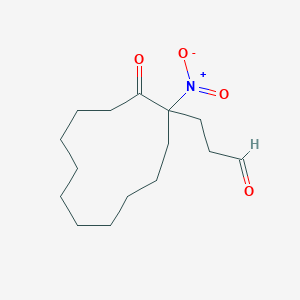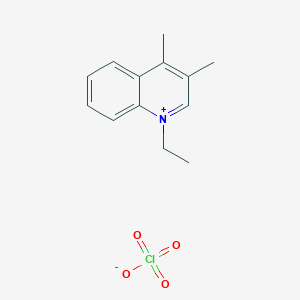![molecular formula C12H12O8 B14415657 2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate CAS No. 85105-88-0](/img/structure/B14415657.png)
2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate is an organic compound with the molecular formula C6H10O4. It is a colorless liquid with a low melting point and is known for its use as a precursor to vinyl acetate .
Vorbereitungsmethoden
The major industrial route for synthesizing 2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate involves the reaction of acetaldehyde and acetic anhydride in the presence of a ferric chloride catalyst . The reaction can be represented as follows: [ \text{CH}_3\text{CHO} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{CH}_3\text{CO}_2)_2\text{CHCH}_3 ]
Analyse Chemischer Reaktionen
2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and other by-products.
Reduction: Reduction reactions can yield simpler alcohols.
Substitution: It can undergo substitution reactions with nucleophiles to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of vinyl acetate, which is a monomer for polyvinyl acetate.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate involves its interaction with molecular targets and pathways in biological systems. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The specific pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate can be compared with similar compounds such as:
Ethylidene diacetate: Similar in structure but differs in its reactivity and applications.
1-Phenyl-1,2-ethanediol diacetate: Another acetate ester with different chemical properties and uses.
These comparisons highlight the unique properties and applications of this compound in various fields.
Eigenschaften
CAS-Nummer |
85105-88-0 |
|---|---|
Molekularformel |
C12H12O8 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
[5-(2,2-diacetyloxyethylidene)-2-oxofuran-3-yl] acetate |
InChI |
InChI=1S/C12H12O8/c1-6(13)17-10-4-9(20-12(10)16)5-11(18-7(2)14)19-8(3)15/h4-5,11H,1-3H3 |
InChI-Schlüssel |
GVYYJKIKXCBWAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=CC(OC(=O)C)OC(=O)C)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


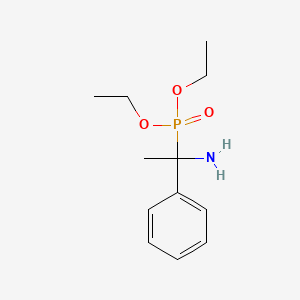
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
